3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

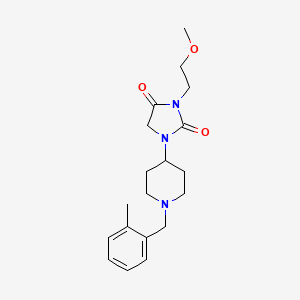

This compound features an imidazolidine-2,4-dione core (hydantoin scaffold) substituted with a 2-methoxyethyl group at position 3 and a piperidin-4-yl group attached via a 2-methylbenzyl moiety at position 1 . Its molecular formula is C₂₀H₂₅N₃O₄ (molecular weight: 371.43 g/mol), as inferred from structurally related analogs in . The 2-methylbenzyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as blood-brain barrier penetration or receptor binding. The methoxyethyl group likely enhances aqueous solubility compared to purely hydrophobic side chains.

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-15-5-3-4-6-16(15)13-20-9-7-17(8-10-20)22-14-18(23)21(19(22)24)11-12-25-2/h3-6,17H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMBXSVOPQYJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.

Structural Overview

The compound features an imidazolidine core, a methoxyethyl group, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 345.44 g/mol. The unique combination of these structural elements suggests significant pharmacological potential, particularly in the fields of cardiovascular and psychiatric medicine.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities:

- Antiarrhythmic Effects : The imidazolidine-2,4-dione structure is associated with antiarrhythmic properties. Similar compounds have shown high affinity for α1-adrenoreceptors and 5-HT1A receptors, which are crucial in cardiovascular and neuropsychiatric disorders .

- Neurotransmitter Modulation : The presence of the piperidine ring may facilitate interactions with neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression .

- Enzyme Inhibition : Compounds derived from imidazolidine structures have been studied for their ability to inhibit various enzymes, including those involved in cancer progression .

Case Studies and Experimental Data

Several studies have explored the biological activities associated with this compound and its analogs:

- Receptor Binding Studies : Analogous compounds have demonstrated significant binding affinity to α1-adrenoreceptors and serotonin receptors, indicating their potential as therapeutic agents in managing hypertension and mood disorders .

- Antitumor Activity : Related compounds have shown promising results in preclinical models for various cancers. For instance, derivatives of imidazolidine have been tested for cytostatic effects against tumor cell lines .

- Pharmacological Profiles : A comparative analysis of similar compounds reveals varied biological activities based on structural modifications. For example, substituents on the imidazolidine core can lead to enhanced receptor selectivity and efficacy .

Data Table

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Imidazolidine core with methoxyethyl and piperidine groups | Antiarrhythmic, potential antidepressant |

| 1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl | Benzoxazole ring with piperidine | Anticancer properties |

| 5-{1-[(4-chlorophenyl)sulfonyl]oxadiazole} derivatives | Oxadiazole fused with piperidine | Antibacterial and enzyme inhibition |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: BG15969 ()

BG15969 (3-(2-methoxyethyl)-1-{1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}imidazolidine-2,4-dione) shares the same imidazolidine-dione core and methoxyethyl substituent but differs in the piperidine substitution. Instead of a 2-methylbenzyl group, BG15969 contains a cinnamoyl (3-phenylprop-2-enoyl) moiety.

Structural Differences and Implications:

| Feature | Target Compound | BG15969 |

|---|---|---|

| Piperidine Substitution | 2-Methylbenzyl (aromatic, bulky) | Cinnamoyl (α,β-unsaturated carbonyl) |

| Lipophilicity (Predicted logP) | Higher (~2.8) | Moderate (~2.2) |

| Potential Bioactivity | CNS-targeted (e.g., serotonin/dopamine modulation) | Kinase inhibition (hypothesized due to α,β-unsaturated carbonyl) |

In contrast, BG15969’s cinnamoyl group may engage in covalent bonding with nucleophilic residues (e.g., cysteine) in enzymes, a trait common in kinase inhibitors .

Functionalized Imidazole-Bipyridine Derivative ()

The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine from shares a heterocyclic framework (imidazole and pyridine) but diverges significantly in structure and application. It was synthesized via nucleophilic aromatic substitution (SNAr) and exhibits fluorescent properties due to its extended π-conjugated system .

Comparative Analysis:

While both compounds utilize heterocyclic cores, their functional groups direct them toward distinct applications. The target compound’s piperidine and benzyl groups suggest neuropharmacological relevance, whereas the bipyridine derivative’s fluorescence aligns with material science uses .

Physicochemical and Pharmacological Properties

Physicochemical Profile

The target compound’s 2-methoxyethyl group improves solubility relative to BG15969’s cinnamoyl chain, as methoxy groups enhance hydrophilicity.

Predicted ADME Properties:

| Property | Target Compound | BG15969 |

|---|---|---|

| Water Solubility (mg/mL) | ~0.15 | ~0.08 |

| BBB Permeability | High | Moderate |

| CYP450 Metabolism | Likely hepatic | Hepatic (due to unsaturated carbonyl) |

Hypothesized Pharmacological Activities

- Target Compound : The piperidine and benzyl motifs are common in dopamine D2/D3 receptor ligands and serotonin reuptake inhibitors . Its structure aligns with analogs used in treating Parkinson’s or psychiatric disorders.

Analytical Characterization

Both the target compound and BG15969 would require characterization via:

- ¹H/¹³C-NMR : Distinct shifts for the 2-methylbenzyl (δ ~6.8–7.2 ppm for aromatic protons) vs. cinnamoyl (δ ~6.3–7.5 ppm for vinyl and aromatic protons) .

- HPLC/GC-MS : Retention times influenced by lipophilicity (target compound elutes later than BG15969) .

- Elemental Analysis : Confirmation of C₂₀H₂₅N₃O₄ composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.